molecular formula C7H4BrNOS B1289619 3-Bromothieno[3,2-c]pyridin-4(5H)-one CAS No. 799293-83-7

3-Bromothieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1289619
Key on ui cas rn: 799293-83-7
M. Wt: 230.08 g/mol
InChI Key: AMWQWPCIUPRUFH-UHFFFAOYSA-N
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Patent
US07737160B2

Procedure details

A suspension of (2E)-3-(4-bromo-2-thienyl)acrylic acid (commercially available, 50.2 g, 0.215 mol) in dichloromethane (150 mL) was treated with DMF (2 drops) and SOCl2 (23 mL, 0.315 mol), stirred at room temperature for 48 hours, heated to reflux for 2 hours, and concentrated. The residue was dissolved in dioxane (100 mL) and added to a vigorously stirred solution of NaN3 (25 g, 0.384 mol) in water (100 mL) and dioxane (100 mL) over 10 minutes. The resulting mixture was stirred at room temperature for 2.5 hours and extracted twice with 150 mL of ethyl acetate. The combined organics were washed with water and brine, dried (Na2SO4), filtered, and concentrated. A solution of the residue in dichloromethane (150 mL) was added dropwise over 5 hours to boiling diphenyl ether (150 mL) in a 3-neck flask fitted with 2 air-cooled condensers. The mixture was stirred at reflux for an additional 1 hour, cooled to room temperature, and concentrated. The residue was suspended in diethyl ether (100 mL) and hexanes (200 mL), cooled, and filtered. The filter cake was washed with additional diethyl ether/hexanes and dried to provide 37.4 g of the desired product. MS (ESI(+)) m/e 231 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](/[CH:7]=[CH:8]/C(O)=O)[S:5][CH:6]=1.O=S(Cl)Cl.[N-:16]=[N+]=[N-].[Na+].[O:20]1[CH2:25]COCC1>ClCCl.CN(C=O)C.O>[Br:1][C:2]1[C:3]2[C:25](=[O:20])[NH:16][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1)/C=C/C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dioxane (100 mL)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 150 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A solution of the residue in dichloromethane (150 mL) was added dropwise over 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
fitted with 2 air-cooled condensers
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
hexanes (200 mL), cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with additional diethyl ether/hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=CSC2=C1C(NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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